4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline
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Overview
Description
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of two chlorine atoms and a 3,5-dimethoxyphenyl group attached to the quinazoline core, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dichloroquinazoline with 3,5-dimethoxybenzaldehyde under basic conditions, followed by a series of purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify the functional groups attached to the quinazoline core.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups .
Scientific Research Applications
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors involved in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation, thereby disrupting their normal function. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloroquinazoline: A simpler analog with similar core structure but lacking the 3,5-dimethoxyphenyl group.
2-[2-(3,5-Dimethoxyphenyl)ethenyl]quinazoline: Similar structure but without the chlorine atoms.
4,6-Dichloro-2-phenylquinazoline: Contains a phenyl group instead of the 3,5-dimethoxyphenyl group.
Uniqueness
4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline is unique due to the combination of its chlorine atoms and the 3,5-dimethoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
Properties
CAS No. |
922189-10-4 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
4,6-dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-23-13-7-11(8-14(10-13)24-2)3-6-17-21-16-5-4-12(19)9-15(16)18(20)22-17/h3-10H,1-2H3 |
InChI Key |
JYUBODVBWUJEGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)OC |
Origin of Product |
United States |
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